molecular formula C6H7N5O B13004869 2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B13004869
M. Wt: 165.15 g/mol
InChI Key: VCOGHNLDKNIUKY-UHFFFAOYSA-N
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Description

2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that contains both pyrrolo and triazine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . Another method involves copper-promoted two-step one-pot reactions from chromenone derivatives, which combines pot, atom, and step economy (PASE) in sequential reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may yield hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and modulating various biological pathways. For example, as a kinase inhibitor, the compound can block the activity of protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-f][1,2,4]triazine: This compound shares the same core structure but lacks the hydrazinyl group.

    Pyrrolo[1,2-d][1,2,4]triazine: This compound has a similar triazine ring but differs in the arrangement of the pyrrolo ring.

Uniqueness

2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to the presence of the hydrazinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

2-hydrazinyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H7N5O/c7-9-6-8-5(12)4-2-1-3-11(4)10-6/h1-3H,7H2,(H2,8,9,10,12)

InChI Key

VCOGHNLDKNIUKY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=O)NC(=N2)NN

Origin of Product

United States

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